molecular formula C13H23NO4 B14900797 tert-Butyl (S)-2-(2-(tert-butoxy)-2-oxoethyl)aziridine-1-carboxylate

tert-Butyl (S)-2-(2-(tert-butoxy)-2-oxoethyl)aziridine-1-carboxylate

Cat. No.: B14900797
M. Wt: 257.33 g/mol
InChI Key: NLAXREDNOGVYBM-CUVJYRNJSA-N
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Description

tert-Butyl (S)-2-(2-(tert-butoxy)-2-oxoethyl)aziridine-1-carboxylate: is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and utility in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-(2-(tert-butoxy)-2-oxoethyl)aziridine-1-carboxylate typically involves the following steps:

    Formation of the aziridine ring: This can be achieved through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.

    Introduction of the tert-butyl groups: This step involves the protection of functional groups using tert-butyl chloroformate or similar reagents.

    Final coupling: The protected aziridine is then coupled with the desired carboxylate moiety under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form oxaziridines.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield amines.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of various substituted amines.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products

    Oxidation: Oxaziridines

    Reduction: Amines

    Substitution: Substituted amines, thiols, and alcohols

Scientific Research Applications

tert-Butyl (S)-2-(2-(tert-butoxy)-2-oxoethyl)aziridine-1-carboxylate:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-(2-(tert-butoxy)-2-oxoethyl)aziridine-1-carboxylate involves its reactivity as an aziridine. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening and formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-2-(2-(tert-butoxy)-2-oxoethyl)aziridine-1-carboxylate
  • tert-Butyl (S)-2-(2-(tert-butoxy)-2-oxoethyl)aziridine-1-carboxamide
  • This compound methyl ester

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl groups, which can influence its reactivity and stability. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl (2S)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]aziridine-1-carboxylate

InChI

InChI=1S/C13H23NO4/c1-12(2,3)17-10(15)7-9-8-14(9)11(16)18-13(4,5)6/h9H,7-8H2,1-6H3/t9-,14?/m0/s1

InChI Key

NLAXREDNOGVYBM-CUVJYRNJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H]1CN1C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)CC1CN1C(=O)OC(C)(C)C

Origin of Product

United States

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